Glyphosate-sodium
Overview
Description
Glyphosate-sodium is a sodium salt form of glyphosate, a broad-spectrum systemic herbicide and crop desiccantThis inhibition disrupts the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyphosate-sodium can be synthesized through the reaction of glyphosate acid with sodium hydroxide. This reaction generates heat, resulting in the partial evaporation of water and the formation of a sodium glyphosate paste . The paste can then be processed further to form a dry granular herbicidal composition.
Industrial Production Methods
Industrial production of glyphosate involves the synthesis of glyphosate from glycine and phosphorous trichloride. The process includes the formation of iminodiacetonitrile, which is then hydrolyzed to produce glyphosate. The glyphosate is subsequently neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions
Glyphosate-sodium undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and glycine.
Substitution: The sodium ion in this compound can be substituted with other cations to form different salts of glyphosate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Scientific Research Applications
Glyphosate-sodium has a wide range of applications in scientific research:
Mechanism of Action
Glyphosate-sodium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. By blocking this pathway, this compound prevents the production of essential proteins needed for plant growth, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
- Isopropylamine salt of glyphosate
- Potassium salt of glyphosate
- Ammonium salt of glyphosate
- Trimethylsulfonium salt of glyphosate
Uniqueness
Glyphosate-sodium is unique due to its specific ionic form, which affects its solubility and absorption in plants. Unlike other salts, this compound forms a paste that can be processed into a granular form, making it suitable for various agricultural applications .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound for effective weed control and other scientific purposes.
Properties
IUPAC Name |
sodium;(carboxymethylamino)methyl-hydroxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.Na/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWICANUUQPYHOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NNaO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1071-83-6 (Parent) | |
Record name | Glyphosate-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
191.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34494-03-6 | |
Record name | Glyphosate-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(phosphonomethyl)-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYPHOSATE-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF2PK8YDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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